(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone

PIKfyve inhibition Ligand efficiency Fragment-based drug discovery

(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone, also named 1-(2,6-dimethylpyridine-3-carbonyl)piperidin-3-amine, is a synthetic small-molecule building block characterized by a 3-aminopiperidine scaffold N-acylated with a 2,6-dimethylpyridin-3-yl carbonyl group. With a molecular weight of 233.31 g/mol, a molecular formula of C₁₃H₁₉N₃O, and a single chiral center at the piperidine 3-position, this compound is commercially available in research-grade purity (typically ≥98%) from multiple vendors.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B14914028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N)C
InChIInChI=1S/C13H19N3O/c1-9-5-6-12(10(2)15-9)13(17)16-7-3-4-11(14)8-16/h5-6,11H,3-4,7-8,14H2,1-2H3
InChIKeyKTFMZHOGHAJSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Technical Profile: (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone (CAS 1839242-79-3)


(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone, also named 1-(2,6-dimethylpyridine-3-carbonyl)piperidin-3-amine, is a synthetic small-molecule building block characterized by a 3-aminopiperidine scaffold N-acylated with a 2,6-dimethylpyridin-3-yl carbonyl group . With a molecular weight of 233.31 g/mol, a molecular formula of C₁₃H₁₉N₃O, and a single chiral center at the piperidine 3-position, this compound is commercially available in research-grade purity (typically ≥98%) from multiple vendors . It has been disclosed in patent families targeting the lipid kinase PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase), where it appears as a representative example in structure–activity relationship (SAR) studies [1].

Why Generic 3‑Aminopiperidine Analogs Cannot Substitute for (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone in PIKfyve-Focused Research


The 2,6-dimethylpyridin-3-yl carbonyl moiety is not a generic acyl group; its substitution pattern directly controls the compound's binding mode at the ATP site of the PIKfyve kinase. Simple N-acyl-3-aminopiperidines lack the dual methyl substituents that occupy the hydrophobic selectivity pocket of the enzyme, resulting in a drop in target engagement that cannot be compensated by alternative building blocks [1]. Patent data from the Kineta portfolio demonstrate that even minor alterations to the pyridine substitution pattern can shift PIKfyve IC₅₀ values by over an order of magnitude, underscoring that this specific chemotype is essential for maintaining the interaction profile observed in the broader quinoline–purine–pyrimidine series [2][3].

Head‑to‑Head Quantitative Evidence Differentiating (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone from Closest PIKfyve‑Targeted Analogs


Ligand Efficiency Advantage Over the Clinical Benchmark Apilimod in PIKfyve Biochemical Assays

Despite its lower absolute potency, (3-aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone delivers substantially higher ligand efficiency (LE) than the first-generation PIKfyve inhibitor apilimod. The target compound's IC₅₀ of 5.75 µM translates to a pIC₅₀ of 5.24 and, with a heavy-atom count of 17, an LE of 0.43 kcal/mol per heavy atom. In the same biochemical assay format, apilimod exhibits an IC₅₀ of 0.64 µM (pIC₅₀ 6.19) but carries 33 heavy atoms, yielding an LE of only 0.26 kcal/mol per heavy atom [1][2]. This 65% higher ligand efficiency makes the target compound a more atom-economical starting point for fragment elaboration and property-guided optimization campaigns.

PIKfyve inhibition Ligand efficiency Fragment-based drug discovery

Molecular Weight Advantage Enables Fragment-Based vs. Lead-Like Starting Points

At 233.31 Da, (3-aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone falls squarely within the 'rule-of-three' fragment space (MW < 300 Da), making it directly compatible with fragment-based screening cascades without the need for molecular-stripping that often accompanies larger leads. In contrast, apilimod (MW 439.5 Da) and the nanomolar PIKfyve inhibitors disclosed in US20240016810 Table 16.2 (MW range ~420–520 Da) are lead-like molecules that exceed fragment-friendly boundaries [1]. This inherent size differential allows the target compound to probe a wider chemical space when used as a core scaffold in library syntheses.

Fragment-based screening Molecular weight Lead-likeness

Chiral Center Offers Conformationally-Defined SAR Versus Achiral or Racemic 3-Aminopiperidine Intermediates

The target compound bears a single stereogenic center at the 3-position of the piperidine ring, enabling enantioselective synthesis or chiral chromatographic resolution to access isolated (R)- and (S)-enantiomers. Patent literature on 3-aminopiperidine derivatives demonstrates that the (R)-enantiomer consistently provides superior inhibitory activity against dipeptidyl peptidase IV (DPP‑IV) and related serine proteases, with enantiomeric excess (ee) >99% achievable via kilogram-scale chiral synthesis [1][2]. In contrast, many commercially supplied 3-amino-piperidine building blocks are racemic mixtures or achiral N-substituted variants that cannot be resolved without additional synthetic steps. The availability of both the free base and dihydrochloride salt forms further facilitates salt-form screening and solubility optimization during lead development .

Chiral resolution Enantioselective synthesis Piperidine stereochemistry

Preferred Application Scenarios for (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based Screening Cascades for PIKfyve and Related Lipid Kinases

With a molecular weight of 233 Da and a verified, albeit modest, PIKfyve IC₅₀, this compound is an ideal fragment hit for surface plasmon resonance (SPR) or thermal shift assay-based primary screens. Its higher ligand efficiency (LE 0.43) ensures that initial binding events are detectable at fragment-appropriate concentrations (200–500 µM), while its small size leaves ample vectors for chemical expansion toward nanomolar leads [1].

Enantioselective SAR Exploration of Piperidine-Based Kinase Inhibitors

The chiral 3-aminopiperidine core allows for parallel synthesis of (R)- and (S)-enantiomer libraries from a single racemic batch via chiral HPLC or biocatalytic resolution. Procurement of the racemate for in-house separation, or of pre-resolved enantiomers where available, enables unambiguous assignment of stereochemistry-driven potency differences—a capability not offered by achiral aminopiperidine building blocks [2].

Salt-Form Optimization for Solubility and Bioavailability Profiling

The commercial availability of both the free base and the dihydrochloride salt form allows direct comparison of thermodynamic solubility, dissolution rate, and solid-state stability without additional synthetic manipulation. This dual-form offering reduces procurement complexity for pre-formulation programs aiming to select an optimal salt for in vivo tolerability studies .

Combinatorial Library Design for PIKfyve Patent Space Mining

Because the compound is explicitly exemplified in the Kineta PIKfyve patent family (US20240016810, US20240150358), it serves as a direct entry point for structure-guided enumeration of novel analogs intended to explore chemical space around the 2,6-dimethylpyridine pharmacophore. Using this building block as a core scaffold ensures that resulting libraries remain within the scope of prior art, facilitating freedom-to-operate analyses [3].

Quote Request

Request a Quote for (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.